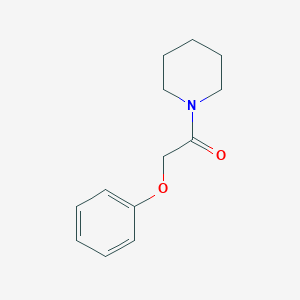![molecular formula C14H17N7 B255948 2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD173074, and it belongs to the class of pyridine derivatives.
Mecanismo De Acción
PD173074 inhibits FGFR signaling by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of the receptor and downstream signaling pathways that are critical for cell growth and survival.
Biochemical and Physiological Effects:
PD173074 has been shown to have potent anti-tumor effects in preclinical models of cancer. It inhibits the growth of cancer cells that are dependent on FGFR signaling, and it also induces apoptosis (programmed cell death) in these cells. PD173074 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PD173074 is its potency and specificity for FGFR inhibition. This allows for the study of FGFR signaling in various cellular and animal models of cancer. However, one limitation of PD173074 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of PD173074. One area of research is the development of more potent and selective FGFR inhibitors that can overcome the limitations of PD173074. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition, which can help to personalize cancer treatment. Additionally, the combination of PD173074 with other anti-cancer agents is an area of active research, as this may enhance its anti-tumor effects.
Métodos De Síntesis
PD173074 can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyridine-2,4-dicarbonitrile with formaldehyde and dimethylamine. The resulting intermediate is then reacted with cyanomethylamine to yield PD173074.
Aplicaciones Científicas De Investigación
PD173074 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR), which is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. PD173074 has been shown to inhibit the growth of various cancer cell lines that are dependent on FGFR signaling, including breast cancer, lung cancer, and multiple myeloma.
Propiedades
Nombre del producto |
2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile |
|---|---|
Fórmula molecular |
C14H17N7 |
Peso molecular |
283.33 g/mol |
Nombre IUPAC |
2-amino-4-(cyanomethyl)-6-[3-(dimethylamino)propylamino]pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H17N7/c1-21(2)7-3-6-19-14-12(9-17)10(4-5-15)11(8-16)13(18)20-14/h3-4,6-7H2,1-2H3,(H3,18,19,20) |
Clave InChI |
LTGBDAKGUKDLEY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
SMILES canónico |
CN(C)CCCNC1=C(C(=C(C(=N1)N)C#N)CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)
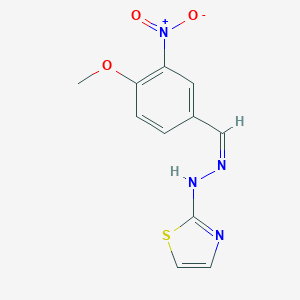
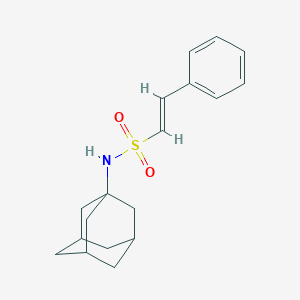
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)
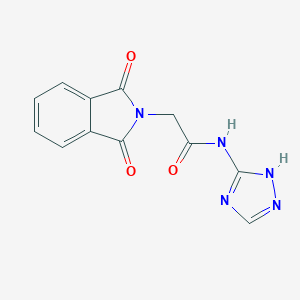
![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
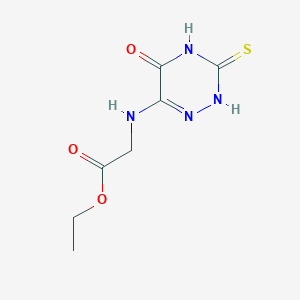
![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)
